

Spectroscopic data analysis of methyl ionone gamma (NMR, MS, IR)

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Compound of Interest		
Compound Name:	Methyl Ionone Gamma	
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Spectroscopic Analysis of y-Methyl Ionone: A Technical Guide

Introduction

y-Methyl ionone, predominantly known in the fragrance and flavor industry as α-isomethyl ionone (CAS 127-51-5), is a key aroma chemical prized for its characteristic woody and violet floral scent. As a member of the ionone family, its synthesis often results in a mixture of isomers. Therefore, precise analytical techniques are crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the spectroscopic data analysis of γ-methyl ionone, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, fragrance development, and quality assurance.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass spectrometry and infrared spectroscopy of α -isomethyl ionone. Due to the limited availability of experimental NMR data for α -isomethyl ionone in public databases, representative data for the closely related isomer, α -ionone, is provided for reference and comparative purposes.

Table 1: Mass Spectrometry (MS) Data for α-Isomethyl Ionone



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
41	65	C3H5+
43	80	CH3CO+
55	30	C4H7+
67	35	C5H7+
77	25	C6H5+
91	50	C7H7+ (Tropylium ion)
109	40	[C8H13]+
121	100 (Base Peak)	[C9H13]+
136	60	[M - C5H6O]+ (Retro-Diels- Alder)
191	30	[M - CH3]+
206	45	[M]+ (Molecular Ion)

Table 2: Infrared (IR) Spectroscopy Data for α -Isomethyl Ionone

Alkyl (CH ₃ , CH ₂) α,β-Unsaturated Ketone
α,β-Unsaturated Ketone
Alkene
Alkyl
Gem-dimethyl
Ketone
Alkene



Table 3: Reference ${}^{1}H$ NMR Data for α -lonone

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
0.86	S	3H	СН₃
0.93	S	3H	СН₃
1.57	S	3H	CH ₃ -C=
1.40-2.09	m	4H	-CH2-CH2-
2.25	S	3H	-C(O)CH₃
5.50	m	1H	=CH-
6.07	d	1H	=CH-C(O)-
6.60	d	1H	-CH=CH-C(O)-

Table 4: Reference ^{13}C NMR Data for α -lonone



Chemical Shift (δ, ppm)	Carbon Type
22.77	CH₃
23.04	CH₃
26.83	CH₃
26.94	CH₃
27.80	С
31.27	CH ₂
32.53	CH ₂
54.34	СН
122.68	СН
131.95	С
132.38	СН
148.93	СН
198.26	C=O

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are outlined below. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

- Weigh 5-10 mg of the **methyl ionone gamma** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.



• Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2 ¹H NMR Acquisition

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-tonoise ratio.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

2.1.3 ¹³C NMR Acquisition

- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
- Tune and shim the probe for the ¹³C frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
- Process the data similarly to the ¹H spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

2.2.1 Sample Introduction (Gas Chromatography - GC-MS)



- Prepare a dilute solution of methyl ionone gamma in a volatile solvent (e.g., hexane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.
- The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5 or similar). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
- 2.2.2 Ionization and Analysis (Electron Ionization EI)
- As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

- 2.3.1 Sample Preparation (Attenuated Total Reflectance ATR)
- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of the neat liquid methyl ionone gamma sample directly onto the center of the ATR crystal.
- If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
- 2.3.2 Data Acquisition (Fourier Transform Infrared FTIR)



- Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-tonoise ratio.
- The resulting interferogram is subjected to a Fourier transform to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like y-methyl ionone.



Sample Handling Methyl Ionone Gamma Sample Dissolve in Dilute in **Deuterated Solvent** Volatile Solvent Data Acquisition NMR Spectrometer GC-MS System (1H and 13C) (EI) Data Processing Fourier Transform, Chromatogram Integration, Phasing, Baseline Correction Spectrum Extraction Spectral Interpretation Chemical Shift & Fragmentation Functional Group **Coupling Constant Analysis** Pattern Analysis Identification Comprehensive Structural Elucidation & Report

Workflow for Spectroscopic Data Analysis of Methyl Ionone Gamma

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Caption: Workflow for Spectroscopic Data Analysis.

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